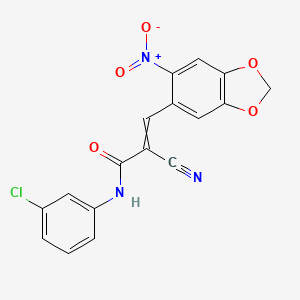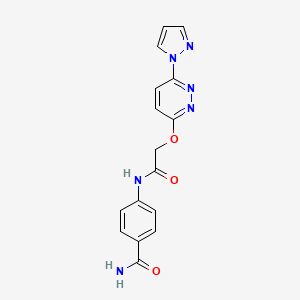
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound or its derivatives could involve reactions with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions were performed in anhydrous benzene to form the desired compounds .Chemical Reactions Analysis
The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired compounds .Applications De Recherche Scientifique
The compound is related to the pyrazole chemical group, which is a significant pharmacophore in medicinal chemistry due to its presence in many biologically active compounds. Pyrazoles are utilized extensively as synthons in organic synthesis, and they exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has further underscored the importance of these heterocycles in medicinal chemistry. These compounds can be synthesized through condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions to yield heterocyclic appended pyrazoles. This approach provides valuable strategies for extending the categories of heterocyclic systems, thereby offering a foundation for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, are known for their usefulness as versatile synthetic intermediates and their biological significance. These compounds exhibit functionalities vital in areas including metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (e.g., anticancer, antibacterial, anti-inflammatory activity). The heterocyclic N-oxide motif is employed in advanced chemistry and drug development investigations, highlighting the importance of these derivatives in organic syntheses, catalysis, and drug applications. This summary underscores the role of heterocyclic N-oxide derivatives in developing novel chemistry and potential therapeutic agents (Li et al., 2019).
Quinazolines and Pyrimidines in Optoelectronic Materials
Quinazolines and pyrimidines, belonging to the benzodiazine group, have garnered interest beyond medicinal chemistry for their applications in optoelectronic materials. Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has expanded. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility and potential of heterocyclic compounds in technology and medicine (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds based on the pyrazolylpyridazine system have shown a wide spectrum of biological activity . Derivatives of this system have been used in agriculture as insecticides, fungicides, and herbicides , indicating that their targets could be enzymes or receptors in pests.
Mode of Action
It’s known that pyrazolylpyridazine derivatives can interact with their targets, leading to changes in the biological functions of the targets . For instance, some derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively under oxidative stress . They can increase the formation of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth . They have also been found to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds have been used in various environments, including agriculture , indicating that they may be stable and effective under a range of environmental conditions.
Propriétés
IUPAC Name |
4-[[2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJMDYMVHGAEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)
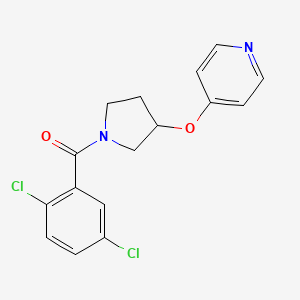
![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
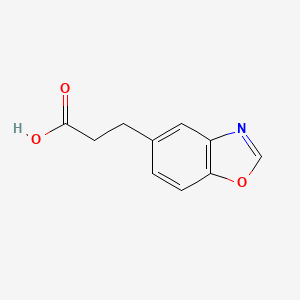

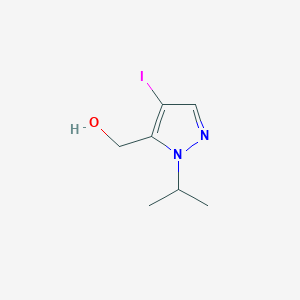

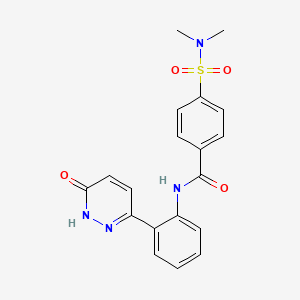
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)
![1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)

![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)
